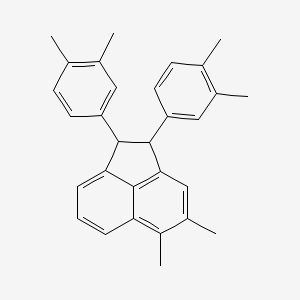
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene is a complex organic compound characterized by its unique structure, which includes two 3,4-dimethylphenyl groups and a dihydroacenaphthylene core
Preparation Methods
The synthesis of 1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene typically involves Friedel-Crafts alkylation reactions. One common method includes the reaction of o-xylene with 1,2-dichloroethane in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3), zirconium tetrachloride (ZrCl4), or aluminum bromide (AlBr3) . The reaction conditions often require controlled temperatures and the addition of organic bases or salts to enhance the yield and selectivity of the desired product.
Chemical Reactions Analysis
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur with halogens (e.g., bromine or chlorine) under appropriate conditions, leading to halogenated derivatives
Scientific Research Applications
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
1,2-Bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene can be compared with other similar compounds, such as:
1,2-Diphenylethane: Lacks the methyl groups and acenaphthylene core, resulting in different chemical properties and reactivity.
1,2-Bis(4-dimethoxyphenyl)ethane:
1,2-Bis(2,4,6-trimethylphenyl)ethane: Has additional methyl groups, leading to increased steric hindrance and altered reactivity
Properties
CAS No. |
63598-27-6 |
|---|---|
Molecular Formula |
C30H30 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1,2-bis(3,4-dimethylphenyl)-4,5-dimethyl-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C30H30/c1-17-10-12-23(14-19(17)3)28-26-9-7-8-25-22(6)21(5)16-27(30(25)26)29(28)24-13-11-18(2)20(4)15-24/h7-16,28-29H,1-6H3 |
InChI Key |
XBILUKXTAJEERS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C3=C4C2=CC=CC4=C(C(=C3)C)C)C5=CC(=C(C=C5)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



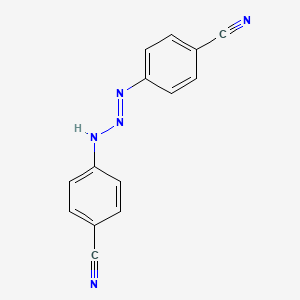

![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)

![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
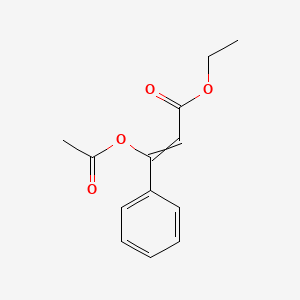
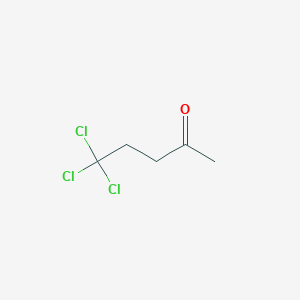
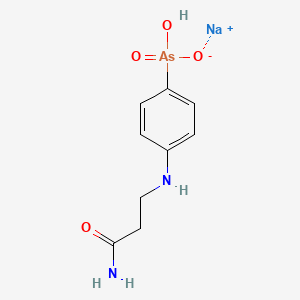
![(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14493280.png)
![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)
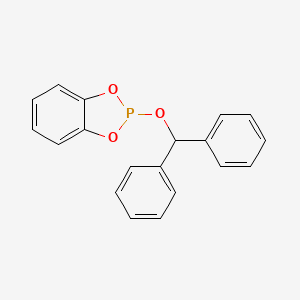

![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)
